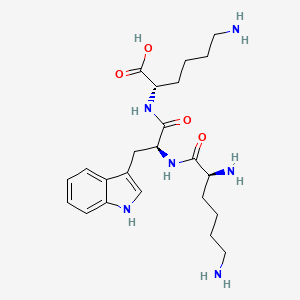

H-Lys-Trp-Lys-OH

Übersicht

Beschreibung

H-Lys-Trp-Lys-OH is a small molecule peptide known for its antibacterial and antiviral activities . This compound, with the molecular formula C23H36N6O4 and a molecular weight of 460.57 g/mol, is composed of lysine and tryptophan residues . It is primarily used in scientific research and is not intended for human consumption .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Lys-Trp-Lys-OH erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), ein Verfahren, das weit verbreitet für die Herstellung von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure (Lysin) an ein festes Harz. Die Peptidkette wird dann durch sequentielles Hinzufügen geschützter Aminosäuren (Tryptophan und Lysin) durch Kupplungsreaktionen verlängert . Jeder Kupplungsschritt wird von einer Entschützung gefolgt, um die Schutzgruppen zu entfernen, wodurch die nächste Aminosäure hinzugefügt werden kann. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von this compound mit automatischen Peptidsynthesizern hochskaliert werden. Diese Maschinen automatisieren die sich wiederholenden Zyklen aus Kupplung und Entschützung, wodurch die Effizienz und Ausbeute der Synthese deutlich gesteigert werden . Die Verwendung von Hochdurchsatz-Reinigungsverfahren, wie z. B. präparative HPLC, stellt die Produktion von hochreinen Peptiden sicher, die für Forschungsanwendungen geeignet sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Lys-Trp-Lys-OH unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Tryptophanrest kann zu Kynureninderivaten oxidiert werden.

Reduktion: Das Peptid kann reduziert werden, um Disulfidbrücken zu modifizieren, falls vorhanden.

Substitution: Die Lysinreste können Substitutionsreaktionen wie Acylierung oder Alkylierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Acylierungsmittel wie Essigsäureanhydrid oder Alkylierungsmittel wie Methyliodid.

Hauptprodukte

Oxidation: Kynureninderivate aus der Oxidation von Tryptophan.

Reduktion: Reduziertes Peptid mit modifizierten Disulfidbrücken.

Substitution: Acylierte oder alkylierte Lysinreste.

Wissenschaftliche Forschungsanwendungen

H-Lys-Trp-Lys-OH hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Industrie: In der Entwicklung von Peptid-basierten Medikamenten und als Standard in analytischen Verfahren eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit bakteriellen Membranen. Die positiv geladenen Lysinreste fördern elektrostatische Wechselwirkungen mit der negativ geladenen bakteriellen Membran, was zu einer Membranstörung und Zelllyse führt . Der Tryptophanrest verstärkt die Fähigkeit des Peptids, sich in den hydrophoben Kern der Membran einzufügen, wodurch sie weiter destabilisiert wird . Dieser duale Wirkmechanismus trägt zu den starken antibakteriellen und antiviralen Aktivitäten des Peptids bei .

Wirkmechanismus

H-Lys-Trp-Lys-OH exerts its effects primarily through its interaction with bacterial membranes. The positively charged lysine residues promote electrostatic interactions with the negatively charged bacterial membrane, leading to membrane disruption and cell lysis . The tryptophan residue enhances the peptide’s ability to insert into the hydrophobic core of the membrane, further destabilizing it . This dual mechanism of action contributes to the peptide’s potent antibacterial and antiviral activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Lys-Trp-OH: Ein Dipeptid mit ähnlichen antimikrobiellen Eigenschaften, aber geringerer Wirksamkeit.

H-Lys-Lys-Gly-OH: Ein Tripeptid mit unterschiedlicher Aminosäurezusammensetzung und biologischer Aktivität.

H-Lys-Lys-OH: Ein weiteres Tripeptid mit Lysinresten, das zur Untersuchung des Proteinstoffwechsels verwendet wird.

Einzigartigkeit

H-Lys-Trp-Lys-OH zeichnet sich durch seine einzigartige Kombination aus Lysin- und Tryptophanresten aus, die sowohl starke elektrostatische Wechselwirkungen als auch die Fähigkeit zur Membraninsertion verleihen . Diese Kombination erhöht seine antimikrobielle Wirksamkeit im Vergleich zu ähnlichen Peptiden .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O4/c24-11-5-3-8-17(26)21(30)29-20(13-15-14-27-18-9-2-1-7-16(15)18)22(31)28-19(23(32)33)10-4-6-12-25/h1-2,7,9,14,17,19-20,27H,3-6,8,10-13,24-26H2,(H,28,31)(H,29,30)(H,32,33)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTZYVTZDVZBJJ-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959443 | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38579-27-0 | |

| Record name | Lysyltryptophyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38579-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyl-tryptophyl-alpha-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038579270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

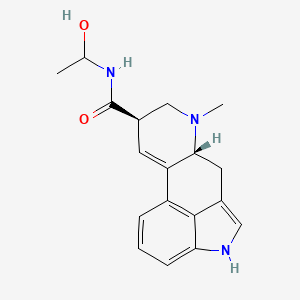

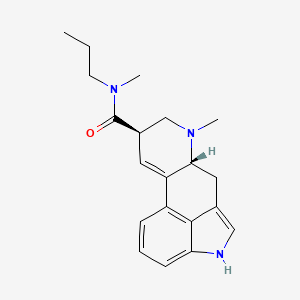

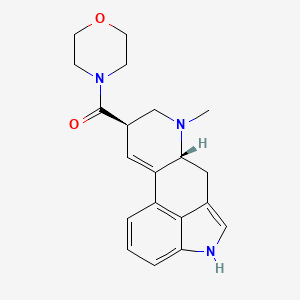

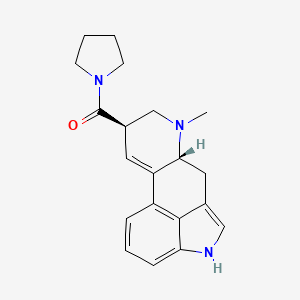

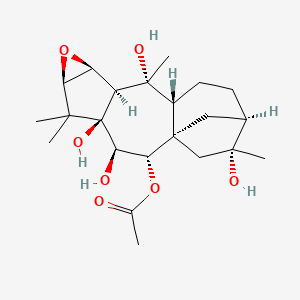

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexenyl]methylene]amino]benzoate](/img/structure/B1675750.png)